Product packaging for Methyl 2-acetyl-2-allylpent-4-ene-1-oate(Cat. No.:CAS No. 3666-84-0)

Methyl 2-acetyl-2-allylpent-4-ene-1-oate

Cat. No.: B15344026
CAS No.: 3666-84-0
M. Wt: 196.24 g/mol
InChI Key: XUTUUQIIEPJMJI-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-2-allylpent-4-ene-1-oate (CAS: 3666-84-0) is a methyl ester derivative with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.247 g/mol . Its structure features an allyl group, an acetyl substituent, and a conjugated pentene backbone, contributing to a moderate lipophilicity (LogP: 2.17) . This compound is primarily analyzed via reverse-phase HPLC using the Newcrom R1 column, optimized with acetonitrile/water/phosphoric acid mobile phases, enabling pharmacokinetic studies and impurity isolation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B15344026 Methyl 2-acetyl-2-allylpent-4-ene-1-oate CAS No. 3666-84-0

Properties

CAS No.

3666-84-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 2-acetyl-2-prop-2-enylpent-4-enoate

InChI

InChI=1S/C11H16O3/c1-5-7-11(8-6-2,9(3)12)10(13)14-4/h5-6H,1-2,7-8H2,3-4H3

InChI Key

XUTUUQIIEPJMJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC=C)(CC=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Oxidative Addition : Palladium(0) complexes (e.g., Pd(PPh₃)₄) react with allyl acetates or carbonates to form π-allyl palladium intermediates.
  • Nucleophilic Attack : The enolate of methyl acetoacetate attacks the π-allyl complex, yielding the mono-allylated product.
  • Second Allylation : A second equivalent of allyl electrophile reacts with the mono-allylated intermediate to form the bis-allylated product.

Experimental Conditions

  • Catalyst : Pd(OAc)₂ with bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane).
  • Base : K₂CO₃ or NaHCO₃ in dimethyl sulfoxide (DMSO).
  • Solvent : Acetonitrile or tetrahydrofuran (THF).
  • Yield : 75–85%.

Direct Alkylation with Allyl Halides

This one-pot method employs allyl bromides and a base to alkylate methyl acetoacetate.

Procedure

  • Enolate Formation : Methyl acetoacetate is deprotonated using K₂CO₃ in acetonitrile.
  • Alkylation : Two equivalents of allyl bromide react sequentially with the enolate.
  • Workup : The product is isolated via extraction and distillation.

Key Modifications

  • Solid Catalysts : MMZ NiY zeolite enhances reaction efficiency, achieving 96% yield under mild conditions.
  • Solvent Optimization : Acetonitrile outperforms DMF due to better enolate stability.

Multi-Step Synthesis from Isoprene Derivatives

A patent-derived route involves halogenation and oxidation of isoprene intermediates.

Stepwise Synthesis

  • Halogenation : Isoprene reacts with N-bromosuccinimide (NBS) in acetic acid, forming 4-bromo-3-methyl-2-buten-1-ol acetate.
  • Oxidation : The bromide intermediate is oxidized with DMSO and Na₂HPO₄ to yield the aldehyde precursor.
  • Esterification : The aldehyde is esterified with methanol under acidic conditions.

Challenges

  • Byproduct Formation : Competitive 1,2- and 1,4-addition requires fractional distillation for purification.
  • Yield : 40–50% for the oxidation step.

Solid-Catalyzed Allylation

Heterogeneous catalysts like MMZ NiY zeolite simplify the allylation process.

Advantages

  • Reusability : The catalyst retains activity for multiple cycles.
  • Eco-Friendly : Reduces solvent waste compared to homogeneous systems.

Conditions

  • Temperature : 20°C.
  • Time : 6 hours.
  • Yield : 96%.

Comparative Analysis of Methods

Method Catalyst Conditions Yield Advantages Limitations
Tsuji–Trost Allylation Pd(OAc)₂ + ligands THF, 50°C, 12 h 75–85% High regioselectivity Costly catalysts, air sensitivity
Direct Alkylation K₂CO₃ or MMZ NiY Acetonitrile, 20°C 85–96% Scalable, one-pot procedure Excess allyl bromide required
Multi-Step Synthesis NBS, DMSO Acetic acid, RT 40–50% Utilizes inexpensive starting materials Low yield, complex purification
Solid-Catalyzed MMZ NiY zeolite Acetonitrile, 20°C 96% Eco-friendly, reusable Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-2-allylpent-4-ene-1-oate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Scientific Research Applications of Methyl 2-acetyl-2-allylpent-4-ene-1-oate

This compound, with the molecular formula C11H16O3C_{11}H_{16}O_3 and a molecular weight of 196.247, is a chemical compound that has applications in scientific research, particularly in the field of chromatography .

HPLC Separation

This compound can be analyzed using reverse phase (RP) HPLC methods with relatively simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid . For applications requiring mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid . Columns with smaller 3 µm particles are available for fast UPLC applications . The method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Application Column

  • Newcrom R1 Newcrom R1 is a reverse-phase column characterized by low silanol activity and is used in the separation of this compound . The Newcrom family of columns also includes Newcrom A, AH, B, and BH, which are mixed-mode columns with either positive or negative ion-pairing groups attached to either short (25 Å) or long (100 Å) ligand chains .

HPAPI Production

This compound is used in the production of Highly Potent Active Pharmaceutical Ingredients (HPAPI). This process involves:

  • OEL (Occupational Exposure Limit) < 1 μg/m³
  • Cleanroom environment ranging from Class 100 to Class 100,000
  • Specialized reactions in cGMP (current Good Manufacturing Practice) workshop

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-2-allylpent-4-ene-1-oate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The allyl group can undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Ethyl 2-acetyl-2-allylpent-4-ene-1-oate

The ethyl ester analog (CAS: 3508-77-8) shares structural similarity but replaces the methyl ester with an ethyl group, yielding a molecular formula of C₁₂H₁₈O₃ (MW: 210.27 g/mol) . Industrially, this compound is produced with 99% purity and marketed for applications in healing drugs, suggesting divergent therapeutic roles compared to the methyl ester’s pharmacokinetic focus .

Ethyl 2-phenylacetoacetate

Ethyl 2-phenylacetoacetate (CAS: 5413-05-8, MW: 206.24 g/mol ) replaces the allyl group with a phenyl ring, altering its electronic and steric properties . The aromatic moiety enhances rigidity and may elevate LogP due to increased hydrophobicity, though experimental data are lacking. This compound is utilized as a precursor in synthetic chemistry , particularly for phenyl ether derivatives, highlighting its role in organic synthesis versus the allyl-containing analogs’ biological applications .

Methyl 2-acetyl-4-oxovalerate

Methyl 2-acetyl-4-oxovalerate (CAS: 85392-47-8, MW: 172.18 g/mol) features a ketone group instead of the allyl substituent, reducing molecular complexity . Its applications remain unspecified, though structural simplicity suggests utility in intermediate synthesis.

Methyl 2-allyloxy-m-anisate

This compound (CAS: 96619-89-5) introduces an allyloxy group and a methoxy-substituted aromatic ring, diverging significantly in reactivity and solubility . The aromatic and ether functionalities likely increase LogP and stability, positioning it for applications in agrochemicals or fragrances, though explicit data are unavailable.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight LogP Applications Analytical Method
Methyl 2-acetyl-2-allylpent-4-ene-1-oate 3666-84-0 C₁₁H₁₆O₃ 196.247 2.17 Pharmacokinetics HPLC (Newcrom R1)
Ethyl 2-acetyl-2-allylpent-4-ene-1-oate 3508-77-8 C₁₂H₁₈O₃ 210.27 N/A Healing drugs Not specified
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 N/A Synthesis precursors Not specified
Methyl 2-acetyl-4-oxovalerate 85392-47-8 C₈H₁₂O₄ 172.18 N/A Not specified Not specified

Key Findings and Implications

  • Structural Effects on Properties: Alkyl Chain Length: Ethyl substitution increases molecular weight and likely LogP, impacting bioavailability and solubility . Ketone vs. Ester: The oxo group in Methyl 2-acetyl-4-oxovalerate may reduce lipophilicity compared to allyl-containing analogs .
  • Analytical Methods: this compound is uniquely analyzed via HPLC with phosphoric acid mobile phases, adaptable for UPLC and MS compatibility .
  • Applications :

    • The methyl ester’s role in pharmacokinetics contrasts with the ethyl analog’s therapeutic use in healing drugs, suggesting ester choice influences biological activity .

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